molecular formula C20H14N4O5 B3008469 1-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione CAS No. 1251692-32-6

1-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione

Cat. No.: B3008469
CAS No.: 1251692-32-6
M. Wt: 390.355
InChI Key: OMUIFCQAPLPXQP-UHFFFAOYSA-N
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Description

1-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione is a complex organic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains multiple functional groups, including a benzodioxole moiety, an oxadiazole ring, and a tetrahydropyrazine-dione core, which contribute to its diverse chemical reactivity and biological activities.

Preparation Methods

The synthesis of 1-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzodioxole moiety: This can be achieved through the cyclization of catechol with formaldehyde.

    Synthesis of the oxadiazole ring: This involves the reaction of a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

    Coupling of the benzodioxole and oxadiazole units: This step often employs a palladium-catalyzed cross-coupling reaction.

    Formation of the tetrahydropyrazine-dione core: This can be synthesized via a cyclization reaction involving a diketone and an amine.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

1-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the oxadiazole ring or the benzodioxole moiety, depending on the reaction conditions and reagents used.

Common reagents and conditions for these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure settings. Major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions employed.

Scientific Research Applications

1-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione has been explored for various scientific research applications:

    Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules. It is also used in studies of reaction mechanisms and catalysis.

    Biology: Due to its potential biological activity, the compound is investigated for its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Preliminary studies suggest that the compound may have anticancer, antimicrobial, and anti-inflammatory properties, making it a candidate for drug development.

    Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with cellular receptors: Modulating signal transduction pathways and cellular responses.

    Inducing apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

Similar compounds to 1-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione include other benzodioxole and oxadiazole derivatives. These compounds share structural similarities but may differ in their specific functional groups and overall reactivity. Some examples include:

    1-(1,3-Benzodioxol-5-yl)-2-propanol: A simpler benzodioxole derivative with different reactivity and applications.

    3-(1,3-Benzodioxol-5-yl)-2-propenal:

Properties

IUPAC Name

1-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl]-4-phenylpyrazine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N4O5/c25-19-20(26)24(14-4-2-1-3-5-14)9-8-23(19)11-17-21-18(22-29-17)13-6-7-15-16(10-13)28-12-27-15/h1-10H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMUIFCQAPLPXQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)CN4C=CN(C(=O)C4=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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